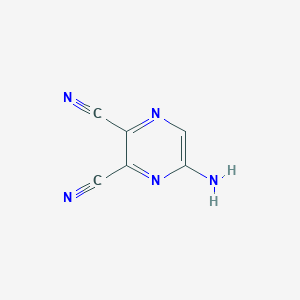
5-Aminopyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminopyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C5H3N5 It is a derivative of pyrazine, characterized by the presence of an amino group at the 5-position and two cyano groups at the 2- and 3-positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrazine-2,3-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyrazine with ammonia or an amine source, followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally benign solvents and catalysts is also a consideration in industrial processes to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
5-Aminopyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The cyano groups can be reduced to amines or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of bases or catalysts.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced functional groups.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
5-Aminopyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 5-Aminopyrazine-2,3-dicarbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The electronic properties of the pyrazine ring also play a role in its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
5,6-Diaminopyrazine-2,3-dicarbonitrile: Similar structure but with an additional amino group, leading to different reactivity and applications.
2,3-Dicyanopyrazine: Lacks the amino group, resulting in different chemical properties and uses.
5-Amino-2,3-dichloropyrazine:
Uniqueness
5-Aminopyrazine-2,3-dicarbonitrile is unique due to the combination of an amino group and two cyano groups on the pyrazine ring. This structural arrangement imparts distinct electronic properties and reactivity, making it a versatile compound for various chemical transformations and applications in research and industry.
特性
分子式 |
C6H3N5 |
|---|---|
分子量 |
145.12 g/mol |
IUPAC名 |
5-aminopyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-4-5(2-8)11-6(9)3-10-4/h3H,(H2,9,11) |
InChIキー |
NYUJHBSRAWYSKN-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)C#N)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















